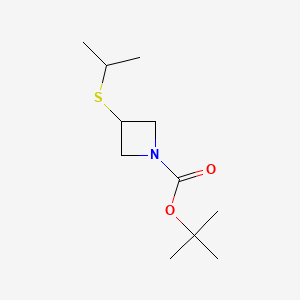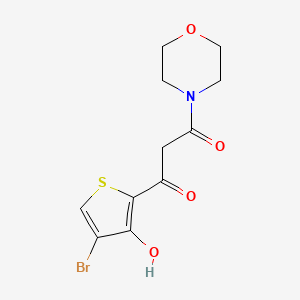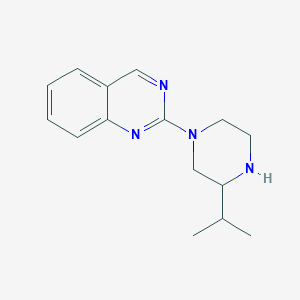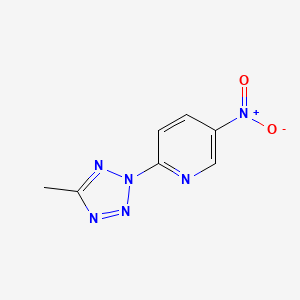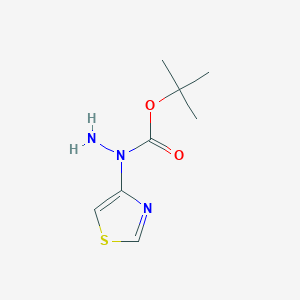![molecular formula C14H10Cl2N2S B15359467 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B15359467.png)
3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline is a chemical compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole ring system substituted with chloro and aniline groups, making it a versatile molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline typically involves multiple steps, starting with the formation of the benzothiazole core. One common method includes the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 5-chloro-1,3-benzothiazole
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, if present.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives, alkylated derivatives.
科学的研究の応用
3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical products.
作用機序
The mechanism by which 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or nucleic acids.
類似化合物との比較
4-Chloro-2-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline
3-Chloro-4-[(6-chloro-1,3-benzothiazol-2-yl)methyl]aniline
2-Chloro-5-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline
Uniqueness: 3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact differently with biological targets compared to its analogs.
特性
分子式 |
C14H10Cl2N2S |
|---|---|
分子量 |
309.2 g/mol |
IUPAC名 |
3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C14H10Cl2N2S/c15-9-2-4-13-12(6-9)18-14(19-13)5-8-1-3-10(17)7-11(8)16/h1-4,6-7H,5,17H2 |
InChIキー |
STOOLZGYTPUEPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)Cl)CC2=NC3=C(S2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
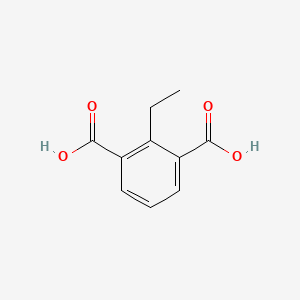
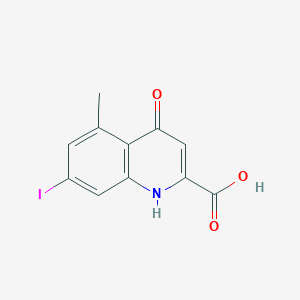
![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)

![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
